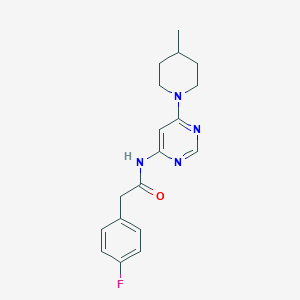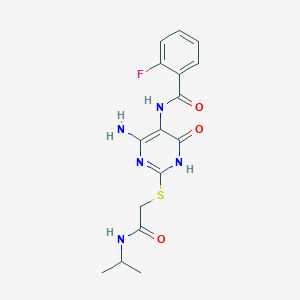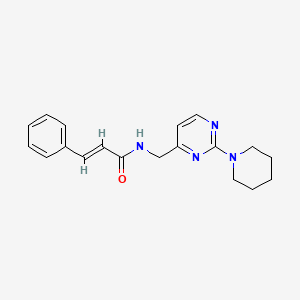
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anti-angiogenic and DNA Cleavage Activities
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide derivatives demonstrate significant anti-angiogenic activities and DNA cleavage properties, which are crucial for their potential as anticancer agents. In studies, these derivatives inhibited in vivo angiogenesis in the chick chorioallantoic membrane model and exhibited differential DNA binding and cleavage activities, indicating their potency in disrupting blood vessel formation and interacting with DNA in cancer cells (Kambappa et al., 2017).
Molecular Structures and Hydrogen-bonded Assembly
The molecular structure of these derivatives shows different conformations and polarized electronic structures, which are essential for their biological activities. Studies on 4,6-disubstituted 2-amino-5-formylpyrimidine derivatives, closely related to this compound, reveal various ring conformations and extensive hydrogen-bonded assemblies ranging from zero to three dimensions, which contribute to the compound's stability and reactivity (Acosta et al., 2013).
Corrosion Inhibition Properties
Derivatives of this compound exhibit properties as corrosion inhibitors. Quantum chemical and molecular dynamic simulation studies indicate their efficacy in mitigating the corrosion of iron, highlighting their potential in industrial applications where corrosion resistance is crucial (Kaya et al., 2016).
Antimicrobial and Antifungal Properties
These compounds also show significant antimicrobial and antifungal activities. Synthesis and characterization of derivatives have demonstrated their effectiveness against various microbial strains, indicating their potential in developing new therapeutic agents for treating infections (Desai et al., 2016).
Antitubercular Activity
This compound derivatives have been evaluated for their antitubercular activity, showing promising results against Mycobacterium tuberculosis. The design and synthesis of these compounds were guided by molecular hybridization, leading to compounds with enhanced physicochemical properties and potential as antitubercular agents (Patel & Telvekar, 2014).
properties
IUPAC Name |
(E)-3-phenyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-18(10-9-16-7-3-1-4-8-16)21-15-17-11-12-20-19(22-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H,21,24)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSAZGZWMUOTDO-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2363454.png)
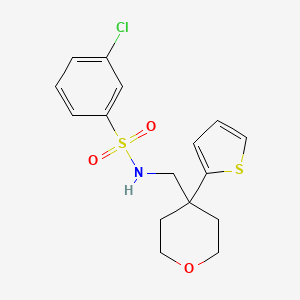
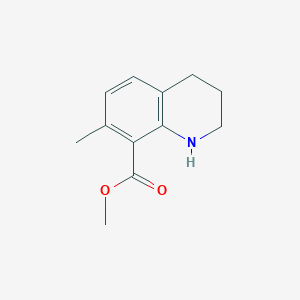
![4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2363457.png)
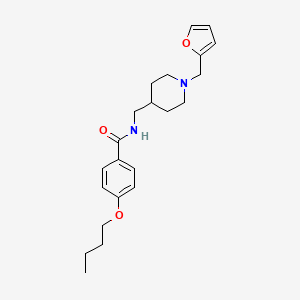
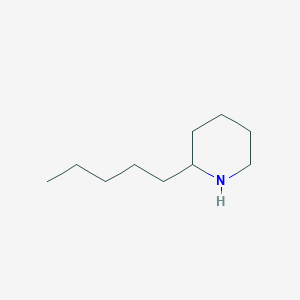
![methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate](/img/structure/B2363460.png)

![1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363464.png)
![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363465.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2363467.png)
![2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363468.png)
